3-(3,4-Dimethoxyphenyl)-propyl iodide

Description

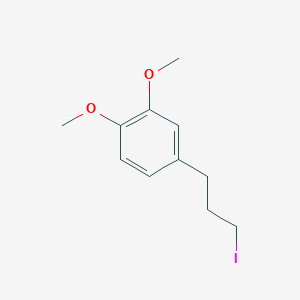

3-(3,4-Dimethoxyphenyl)-propyl iodide is an organoiodine compound featuring a propyl chain terminated by an iodide group, attached to a 3,4-dimethoxyphenyl aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy groups and high reactivity from the iodide moiety.

Properties

Molecular Formula |

C11H15IO2 |

|---|---|

Molecular Weight |

306.14 g/mol |

IUPAC Name |

4-(3-iodopropyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C11H15IO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

FEAKRTMQWWVAFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCI)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between 3-(3,4-Dimethoxyphenyl)-propyl iodide and related compounds:

Key Observations:

- Verapamil Hydrochloride : Shares the 3,4-dimethoxyphenyl group but incorporates a phenylalkylamine backbone and chlorine substituent. Its high water solubility contrasts with the iodide analog, which likely exhibits lower aqueous solubility due to the hydrophobic iodine atom .

- (R)-3-(3,4-Dimethoxyphenyl)pyrrolidine HCl: The pyrrolidine ring introduces rigidity and chirality, making it pharmacologically relevant for targeting neurotransmitter receptors.

- Egonol derivatives: These natural products (e.g., compound 1 in ) feature benzofuran cores with methoxy and methylenedioxy groups. Their estrogenic activity suggests that the 3,4-dimethoxyphenyl moiety may play a role in bioactivity, though the propyl iodide chain’s influence remains unexplored .

Physicochemical Properties

Solubility and Reactivity:

- The iodide group enhances its reactivity in nucleophilic substitutions.

- Verapamil Hydrochloride : Freely soluble in chloroform and water, attributed to its ionic hydrochloride salt form .

- Egonol derivatives: Lipophilic due to ester and benzofuran moieties, aligning with their isolation from plant extracts .

Stability:

- Iodide-containing compounds (e.g., ’s ammonium iodides) are often light-sensitive and prone to decomposition, suggesting that this compound may require storage under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.